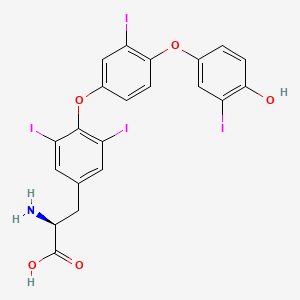
(S)-2-Amino-3-(4-(4-(4-hydroxy-3-iodophenoxy)-3-iodophenoxy)-3,5-diiodophenyl)propanoic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-Amino-3-(4-(4-(4-hydroxy-3-iodophenoxy)-3-iodophenoxy)-3,5-diiodophenyl)propanoic Acid is a complex organic compound characterized by the presence of multiple iodine atoms and phenoxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-3-(4-(4-(4-hydroxy-3-iodophenoxy)-3-iodophenoxy)-3,5-diiodophenyl)propanoic Acid typically involves multi-step organic reactions. The process begins with the iodination of phenol derivatives, followed by coupling reactions to introduce the amino and propanoic acid groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability. Advanced purification techniques, such as chromatography and crystallization, are employed to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
(S)-2-Amino-3-(4-(4-(4-hydroxy-3-iodophenoxy)-3-iodophenoxy)-3,5-diiodophenyl)propanoic Acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: Iodine atoms can be reduced to form deiodinated derivatives.
Substitution: Halogen atoms can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic reagents like sodium azide or thiols.
Major Products
The major products formed from these reactions include quinones, deiodinated derivatives, and substituted phenoxy compounds.
Aplicaciones Científicas De Investigación
(S)-2-Amino-3-(4-(4-(4-hydroxy-3-iodophenoxy)-3-iodophenoxy)-3,5-diiodophenyl)propanoic Acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its iodine content.
Medicine: Explored for its therapeutic potential in treating thyroid-related disorders.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mecanismo De Acción
The mechanism of action of (S)-2-Amino-3-(4-(4-(4-hydroxy-3-iodophenoxy)-3-iodophenoxy)-3,5-diiodophenyl)propanoic Acid involves its interaction with specific molecular targets. The iodine atoms play a crucial role in binding to target proteins, influencing their activity and function. This compound may modulate signaling pathways related to thyroid hormone regulation and other biochemical processes.
Comparación Con Compuestos Similares
Similar Compounds
Thyroxine: A thyroid hormone with a similar iodine-rich structure.
Triiodothyronine: Another thyroid hormone with three iodine atoms.
Iodophenol Derivatives: Compounds with phenol groups substituted with iodine atoms.
Uniqueness
(S)-2-Amino-3-(4-(4-(4-hydroxy-3-iodophenoxy)-3-iodophenoxy)-3,5-diiodophenyl)propanoic Acid is unique due to its specific arrangement of iodine atoms and phenoxy groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C21H15I4NO5 |
|---|---|
Peso molecular |
869.0 g/mol |
Nombre IUPAC |
(2S)-2-amino-3-[4-[4-(4-hydroxy-3-iodophenoxy)-3-iodophenoxy]-3,5-diiodophenyl]propanoic acid |
InChI |
InChI=1S/C21H15I4NO5/c22-13-8-11(1-3-18(13)27)30-19-4-2-12(9-14(19)23)31-20-15(24)5-10(6-16(20)25)7-17(26)21(28)29/h1-6,8-9,17,27H,7,26H2,(H,28,29)/t17-/m0/s1 |
Clave InChI |
CKPJRPBUMLVOFC-KRWDZBQOSA-N |
SMILES isomérico |
C1=CC(=C(C=C1OC2=C(C=C(C=C2)OC3=C(C=C(C=C3I)C[C@@H](C(=O)O)N)I)I)I)O |
SMILES canónico |
C1=CC(=C(C=C1OC2=C(C=C(C=C2)OC3=C(C=C(C=C3I)CC(C(=O)O)N)I)I)I)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


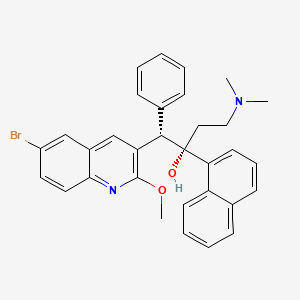

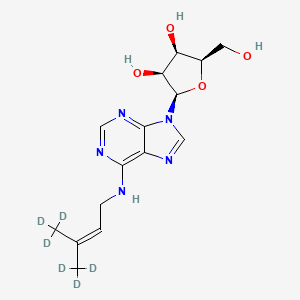
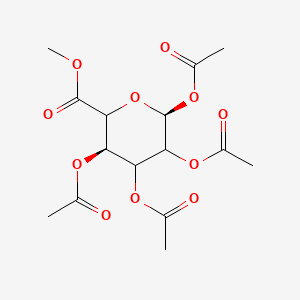
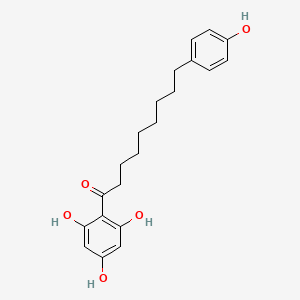
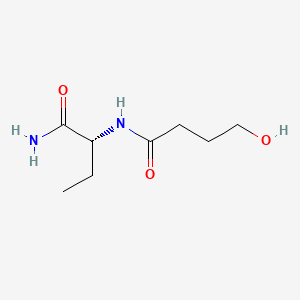
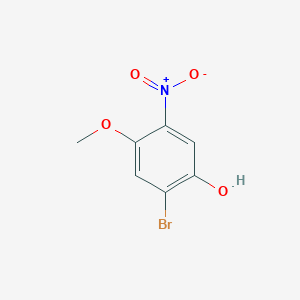
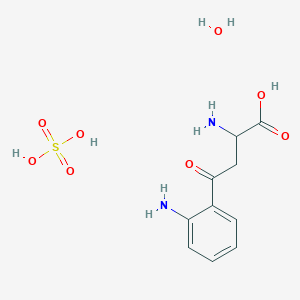
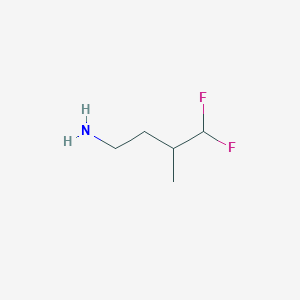
![5-Iodo-1-oxaspiro[2.5]octa-4,7-dien-6-one](/img/structure/B15293009.png)

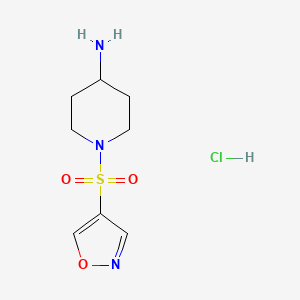
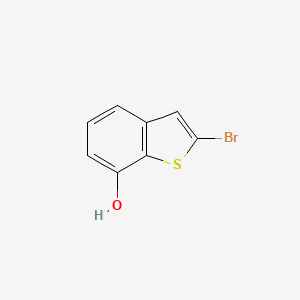
![(S)-1-(1H-Pyrazolo[3,4-b]pyridin-5-yl)ethanamine](/img/structure/B15293019.png)
